molecular formula C16H11FN2O3 B2568960 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 518351-12-7

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2568960
CAS No.: 518351-12-7
M. Wt: 298.273
InChI Key: SATVAAIWIJCQBA-UHFFFAOYSA-N
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Description

2-(2,3-Dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic isatin (2,3-dioxindole) derivative intended for research purposes in neuroscience and pharmacology. Isatin is an endogenous compound identified in humans and has demonstrated a range of biological activities in the brain . Specifically, structurally related 2,3-dioxoindolin-1-yl acetamide analogs have been reported to show protective effects against pentylenetetrazole (PTZ)-induced seizures in experimental models, suggesting potential as a scaffold for anticonvulsant agent development . The mechanism of action for this class of compounds may involve modulation of central monoamine neurotransmitters, which contributes to their observed neurological activity . Researchers can utilize this compound to investigate its properties and effects in vitro and in vivo. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVAAIWIJCQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide typically involves the reaction of an indole derivative with a fluorophenyl acetamide precursor. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as a base (e.g., potassium carbonate). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity. The purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the indole ring or the acetamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced indole derivatives.

Scientific Research Applications

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological or chemical activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide with related acetamide derivatives, focusing on structural modifications, synthesis efficiency, and biological relevance.

Structural Analogues with Modified Indole or Aromatic Substituents
Compound Name / ID Key Structural Features Synthesis Yield (%) Biological Activity / Application Reference
Target Compound 2,3-Dioxoindole + 4-fluorophenyl acetamide Not reported Intermediate for bioactive derivatives
LBJ-01 () 3-Cyanopyridinyloxy + 4-fluorophenyl acetamide 43 IDO1 inhibition (pLDH assay)
13m () Isoindole + 4-fluorophenyl + pentyloxy chain 44 MMP-7/-13 inhibition
Compound 15 () Quinoline-dioxane + 4-methylbenzoyl substituent Not reported Structural complexity for targeted design
Y206-8490 () Ethoxyphenyl + 4-fluorophenethyl acetamide Not reported High logP (2.74), potential CNS activity

Key Observations :

  • Bioactivity : Compounds like LBJ-01 and 13m exhibit enzyme inhibitory activity, suggesting the 4-fluorophenyl acetamide scaffold is conducive to target binding. The dioxoindole group in the target compound may enhance interactions with redox-sensitive enzymes .
  • Synthesis Efficiency: Yields for analogs vary widely (24–53% in ), influenced by substituent complexity.
  • Physicochemical Properties : Lipophilicity (logP) varies with substituents. For example, Y206-8490 (logP 2.74) is more lipophilic than the target compound, likely due to its ethoxyphenyl group .
Comparative Analysis of Hydrogen Bonding and Crystal Packing

Structural studies of related acetamides (e.g., N-(3,4-difluorophenyl)-2,2-diphenylacetamide) reveal intramolecular hydrogen bonds (e.g., C–H···O) and intermolecular N–H···O interactions that stabilize crystal lattices. These features influence solubility and bioavailability.

Role in Drug Development Pipelines
  • MMP Inhibitors: Analogs like 13m–13p () show non-hydroxamate MMP inhibition, a key advantage for avoiding off-target effects. The target compound’s dioxoindole group could mimic hydroxamate chelation .
  • IDO1 Inhibitors: Cyanopyridine-based acetamides (LBJ series, ) demonstrate how electronic effects (e.g., cyano groups) modulate enzyme binding. The target compound’s dioxoindole may offer unique electronic properties for IDO1 interaction .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Reference
Target Compound ~328.3* ~2.1* 2 ~70.2* N/A
LBJ-01 297.28 1.98 2 66.4
Y206-8490 301.36 2.74 1 31.4
13m (ZHAWOC5683) 518.54 3.2* 3 88.7*

Biological Activity

The compound 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide (CAS: 518351-12-7) is a synthetic derivative of indole known for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C17H14FNO3
  • Molecular Weight : 295.30 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C2C(=C1)C(=O)N(C(=O)C2=O)CC(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)

Physical Properties

PropertyValue
Purity≥95%
AppearanceWhite to off-white solid

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, research indicates that indole derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the p53 pathway.

Case Study: Indole Derivatives in Cancer Therapy

A study published in Cancer Letters demonstrated that a related indole compound effectively inhibited the growth of breast cancer cells by promoting cell cycle arrest and apoptosis. The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Interference with key enzymes involved in cell proliferation and survival.
  • Cytokine Modulation : Alteration of cytokine profiles to reduce inflammation.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide?

Methodological Answer:
The synthesis typically involves coupling 2,3-dioxoindole derivatives with fluorophenylacetamide precursors via nucleophilic substitution or amide bond formation. For example, anthraquinone-based analogs (e.g., ) use oxidative conditions (e.g., KMnO₄/H₂SO₄) to stabilize the dioxoindole core. Reaction optimization should focus on solvent polarity (DMF or THF), temperature (60–80°C), and catalysts (e.g., HATU/DIPEA for amidation) to improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to byproducts from fluorophenyl group reactivity .

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (e.g., bond angles) often arise from dynamic effects (e.g., rotational isomerism in the acetamide group). To resolve this:

  • Perform variable-temperature NMR (VT-NMR) to detect conformational changes.
  • Compare with analogous structures (e.g., ’s monoclinic crystal system, β = 91.523°, Z = 4) to validate packing effects.
  • Use DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium geometries and compare with experimental data .

Basic: What analytical techniques are essential for characterizing purity and stability?

Methodological Answer:

  • HPLC-MS : Use C18 columns with 0.1% formic acid in H₂O/ACN gradients to detect degradation products (e.g., fluorophenyl hydrolysis).
  • TGA/DSC : Assess thermal stability; anthraquinone analogs () show decomposition above 250°C.
  • ¹H/¹³C NMR : Monitor for residual solvents (e.g., DMSO-d₆) and confirm regiochemistry of the dioxoindole moiety .

Advanced: How does the fluorophenyl group influence biological activity compared to other substituents?

Methodological Answer:
The 4-fluorophenyl group enhances lipophilicity (logP ~2.8) and bioavailability compared to chlorophenyl or methoxyphenyl analogs ( ). In vitro assays (e.g., kinase inhibition) show:

  • Electron-withdrawing effects : Fluorine increases hydrogen-bonding potential with target proteins (e.g., ATP-binding pockets).
  • Meta-analysis : Compare IC₅₀ values from fluorophenyl vs. chlorophenyl derivatives (e.g., ’s AZD8931 analog) using dose-response curves and molecular docking (AutoDock Vina) .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:
Ethanol/water (7:3 v/v) at 4°C is ideal for growing single crystals suitable for X-ray diffraction. For anthraquinone-based analogs (), slow evaporation from DMF yields needle-like crystals. Monitor polarity using Hansen solubility parameters to avoid amorphous precipitates .

Advanced: How can regioselectivity issues during functionalization of the dioxoindole core be addressed?

Methodological Answer:
Regioselective modification (e.g., C-4 vs. C-5 substitution) requires:

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive NH sites.
  • Directed ortho-metalation : Employ LDA or TMPZnCl·LiCl to direct electrophiles to specific positions.
  • Validate outcomes via NOESY NMR to confirm spatial arrangements .

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Anticancer : MTT assay on HeLa or MCF-7 cells (dose range: 1–100 µM, 48h incubation).
  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli.
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .

Advanced: How can metabolic stability in hepatic microsomes be predicted computationally?

Methodological Answer:

  • Use SwissADME to predict CYP450 metabolism sites (e.g., fluorophenyl acetamide cleavage).
  • Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system).
  • Apply QSAR models (e.g., MetaSite) to identify vulnerable motifs and guide structural optimization .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood (due to potential fluorophenyl toxicity).
  • Spill management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste.
  • Refer to analogs ( ) for first-aid measures (e.g., eye rinsing with 0.9% saline) .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

  • Implement DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry).
  • Use PAT (Process Analytical Technology) tools like in situ FTIR to monitor reaction progress.
  • Conduct stability studies (ICH guidelines) under accelerated conditions (40°C/75% RH) .

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